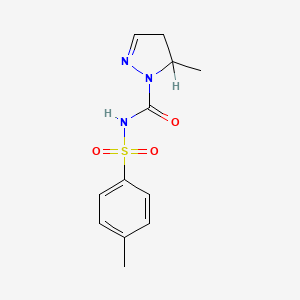

Glipalamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

37598-94-0 |

|---|---|

Molekularformel |

C12H15N3O3S |

Molekulargewicht |

281.33 g/mol |

IUPAC-Name |

3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide |

InChI |

InChI=1S/C12H15N3O3S/c1-9-3-5-11(6-4-9)19(17,18)14-12(16)15-10(2)7-8-13-15/h3-6,8,10H,7H2,1-2H3,(H,14,16) |

InChI-Schlüssel |

OUUYOZGHNAGYNC-UHFFFAOYSA-N |

SMILES |

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

Kanonische SMILES |

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

Synonyme |

glipalamide glipalamide, 14C-labeled glipolamid N-(p-toluenesulfonyl)-5-methyl-delta(2)-pyrazoline-1-carbamide SPC 703 SPC-703 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Glipalamide mechanism of action on pancreatic beta-cells

An In-Depth Technical Guide on the Mechanism of Action of Glibenclamide (Glyburide) on Pancreatic β-Cells

A Note on Terminology: The term "Glipalamide" as specified in the topic is not found in the current scientific literature. It is presumed to be a typographical error for Glibenclamide (also known internationally as Glyburide), a widely studied and clinically significant second-generation sulfonylurea. This guide will focus on the established mechanism of action of Glibenclamide.

Introduction

Glibenclamide is a potent oral hypoglycemic agent belonging to the sulfonylurea class of drugs, which has been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells, which helps to lower blood glucose levels.[2] This technical guide provides a detailed examination of the molecular mechanisms underlying glibenclamide's action on pancreatic β-cells, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: Inhibition of K-ATP Channels

The principal target of glibenclamide and other sulfonylureas is the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells.[1][3] These channels are critical metabolic sensors that couple the cell's energy status to its electrical activity and, consequently, to insulin exocytosis.[1][4]

The Pancreatic β-Cell K-ATP Channel Structure

The K-ATP channel is a hetero-octameric protein complex composed of two distinct subunits:

-

Kir6.2: An inwardly rectifying potassium channel subunit that forms the pore through which potassium ions (K+) pass.[1][4]

-

Sulfonylurea Receptor 1 (SUR1): A regulatory subunit belonging to the ATP-binding cassette (ABC) transporter superfamily.[1][5] SUR1 contains the binding sites for sulfonylureas, ATP, and ADP.[4][6]

The Signaling Cascade

In the resting state (low blood glucose), intracellular ATP levels are low, and K-ATP channels are open. The resulting efflux of K+ ions maintains a hyperpolarized state of the cell membrane, keeping voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level.[1][6]

Glibenclamide initiates a cascade of events leading to insulin release:

-

Binding to SUR1: Glibenclamide binds with high affinity to the SUR1 subunit of the K-ATP channel complex.[3][7] Cryo-electron microscopy studies have revealed that glibenclamide lodges in a transmembrane bundle of the SUR1 core, near the inner leaflet of the lipid bilayer.[6]

-

K-ATP Channel Closure: This binding event induces a conformational change in the channel complex, leading to the closure of the Kir6.2 pore.[3]

-

Membrane Depolarization: The closure of K-ATP channels prevents K+ efflux, causing the net intracellular positive charge to increase. This leads to the depolarization of the β-cell plasma membrane.[3][6]

-

Activation of Voltage-Gated Calcium Channels (VGCCs): The membrane depolarization activates L-type VGCCs.[7]

-

Calcium Influx: The opening of VGCCs allows a rapid influx of extracellular Ca2+ into the β-cell cytoplasm.[6][7]

-

Insulin Granule Exocytosis: The resulting sharp increase in intracellular free Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[6][8]

K-ATP Channel-Independent Mechanisms

While K-ATP channel inhibition is the primary mechanism, evidence suggests that glibenclamide may also stimulate insulin secretion through alternative pathways. More than 90% of glibenclamide binding sites have been localized intracellularly, and the drug can promote insulin release independently of changes in K-ATP channel activity and cytoplasmic Ca2+.[8]

Protein Kinase C (PKC) Dependent Pathway

Some studies propose that sulfonylureas can directly interact with the secretory machinery to promote exocytosis in a manner dependent on Protein Kinase C (PKC).[9] This effect is observed at therapeutic concentrations and may contribute to the overall hypoglycemic action.[9]

Inhibition of Carnitine Palmitoyltransferase 1 (CPT-1)

A proposed intracellular mechanism involves the inhibition of CPT-1, an enzyme critical for fatty acid oxidation.

-

CPT-1 Inhibition: Glibenclamide dose-dependently inhibits β-cell CPT-1 activity.[8]

-

Metabolic Shift: This inhibition suppresses fatty acid oxidation and shifts lipid metabolism towards the synthesis of signaling molecules.[8]

-

DAG Formation & PKC Activation: The metabolic shift enhances the formation of diacylglycerol (DAG), which in turn activates PKC.[8]

-

Insulin Exocytosis: Activated PKC then potentiates insulin exocytosis, providing a K-ATP channel-independent route for secretion.[8]

Quantitative Data Summary

The potency and efficacy of glibenclamide have been quantified across various experimental systems.

Table 1: Glibenclamide Binding Affinities and Channel Inhibition

| Parameter | Value | Cell/System Type | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | |||

| Low-affinity for repaglinide site | 14.4 nmol/l | βTC-3 cells | [10] |

| High-affinity glibenclamide site | 25 nmol/l | βTC-3 cells | [10] |

| Channel Inhibition (IC₅₀) | |||

| K-ATP Current Blockage | 16.6 ± 0.3 nM | Rat pancreatic β-cells | [11] |

| K-ATP Current Blockage (Physiologic) | 1 to 20 µM | Pancreatic β-cells | [12] |

| Modulation by Nucleotides |

| IC₅₀ of ATP on Glibenclamide Binding (Biphasic) | 4.7 µM and 1300 µM | SUR1 |[13][14] |

Table 2: Glibenclamide Effects on Insulin Secretion

| Parameter | Value | System Type | Reference |

|---|---|---|---|

| Insulin Secretion (EC₅₀) | |||

| Insulin Release | 80 nmol/l | Perifused mouse islets | [10] |

| Hypoglycemic Action (ED₅₀) | |||

| Intravenous Administration | 70.3 µg/kg | In vivo (animal model) | [10] |

| Oral Administration | 203.2 µg/kg | In vivo (animal model) | [10] |

| Glucose Sensitivity | |||

| EC₅₀ for Glucose-Stimulated Insulin Secretion (Post-Glibenclamide) | 5.8 ± 0.3 mmol/l | Rat islets | [15] |

| EC₅₀ for Glucose-Stimulated Insulin Secretion (Control) | 10.6 ± 0.8 mmol/l | Rat islets |[15] |

Key Experimental Protocols

The elucidation of glibenclamide's mechanism of action relies on several key experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to directly measure the activity of K-ATP channels in single, isolated pancreatic β-cells and assess the inhibitory effect of glibenclamide.[3]

-

Cell Preparation: Pancreatic islets are isolated from animal models (e.g., rats, mice) by collagenase digestion. The islets are then dissociated into single cells, which are cultured for a short period before the experiment.[3]

-

Recording Configuration: A glass micropipette with a very fine tip forms a high-resistance (>1 GΩ) seal with the plasma membrane of a β-cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular solution and measurement of ion currents across the entire cell membrane.[3]

-

Isolating K-ATP Currents: To specifically measure K-ATP currents, the intracellular solution (in the pipette) is formulated with a low ATP concentration to maximize channel opening. Blockers for other ion channels are added to the external solution. Diazoxide, a K-ATP channel opener, is often used to establish a stable baseline current before applying inhibitors.[11]

-

Drug Application: Glibenclamide is applied to the cell via a perfusion system at various concentrations. The resulting inhibition of the K-ATP current is recorded, allowing for the determination of parameters like the IC₅₀.[11]

Insulin Secretion Assays

These experiments quantify the amount of insulin released from pancreatic islets in response to secretagogues like glucose and glibenclamide.

-

Islet Isolation and Culture: Islets are isolated as described above and are often cultured overnight to allow recovery.[16]

-

Static Incubation: Groups of islets (e.g., 10 islets per well) are pre-incubated in a low-glucose buffer. This buffer is then replaced with experimental buffers containing different concentrations of glucose and/or glibenclamide.[16]

-

Perifusion: A more dynamic approach where islets are placed in a chamber and continuously supplied with ("perifused") buffer. The composition of the buffer can be changed over time to observe the kinetics of insulin release (e.g., first and second phases).

-

Quantification: After the incubation period (typically 30-60 minutes), the buffer is collected. The concentration of insulin in the collected samples and in the islet cell lysates (to measure total insulin content) is determined using methods like Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[16]

Conclusion

The primary mechanism of action of glibenclamide on pancreatic β-cells is the potent inhibition of K-ATP channels via binding to the SUR1 subunit. This action initiates a well-defined signaling cascade involving membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. Additionally, compelling evidence suggests the existence of K-ATP channel-independent pathways, possibly involving the modulation of intracellular lipid metabolism and PKC activity, which may contribute to its secretagogue effects. A thorough understanding of these multifaceted mechanisms is crucial for the rational design of new antidiabetic therapies and for optimizing the clinical use of existing sulfonylureas.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Pancreatic β-cell KATP channels: Hypoglycaemia and hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 7. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PKC-dependent stimulation of exocytosis by sulfonylureas in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. [Status of ATP-dependent K+-channels of pancreatic beta-cells exposed to a series of sulfonylurea drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]

The Pharmacodynamics of Glipalamide in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glipalamide, a second-generation sulfonylurea, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a hallmark of the sulfonylurea class of drugs. This is achieved through the specific binding to and inhibition of the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its role in glucose metabolism. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and well-studied second-generation sulfonylurea, glibenclamide (glyburide), to illustrate the core mechanisms and experimental considerations.

Introduction

This compound is a member of the second-generation sulfonylurea drugs, which are characterized by their high potency and strong binding affinity to their target receptor compared to first-generation agents.[1] The therapeutic effect of this compound is centered on its ability to modulate insulin release in a glucose-dependent manner, thereby lowering blood glucose levels. Beyond its primary pancreatic effects, like other sulfonylureas, this compound is suggested to have extra-pancreatic effects that may contribute to its overall glucose-lowering efficacy.

Mechanism of Action: Pancreatic Effects

The principal pharmacodynamic effect of this compound is the stimulation of insulin secretion from the pancreatic β-cells. This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.

The ATP-Sensitive Potassium (KATP) Channel

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits. In the resting state of the β-cell, with low intracellular ATP levels, the KATP channels are open, allowing potassium efflux and maintaining a hyperpolarized membrane potential.

This compound-Mediated KATP Channel Inhibition

This compound binds with high affinity to the SUR1 subunit. This binding event induces a conformational change in the KATP channel complex, leading to its closure. The closure of the KATP channel inhibits the outward flow of potassium ions, causing the β-cell membrane to depolarize.

Insulin Exocytosis

The depolarization of the β-cell membrane leads to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the cell raises the intracellular calcium concentration, which triggers the fusion of insulin-containing granules with the cell membrane and the exocytosis of insulin into the bloodstream.

Figure 1: Signaling pathway of this compound-induced insulin secretion.

Extra-Pancreatic Effects

While the primary mechanism of action is pancreatic, evidence for other sulfonylureas suggests the existence of extra-pancreatic effects that may contribute to their glucose-lowering properties. These effects are generally considered to be less significant than the stimulation of insulin secretion. They may include:

-

Increased Insulin Sensitivity: Some studies on second-generation sulfonylureas have indicated a potential to enhance insulin sensitivity in peripheral tissues such as muscle and adipose tissue. This could be due to an increase in the number of insulin receptors or improved post-receptor signaling.

-

Reduced Hepatic Glucose Production: Sulfonylureas may also exert an inhibitory effect on hepatic gluconeogenesis, further contributing to the reduction of blood glucose levels.

Quantitative Pharmacodynamic Data (Illustrative Examples from Glibenclamide)

Table 1: Glibenclamide Binding Affinity and KATP Channel Inhibition

| Parameter | Value | Tissue/System | Reference |

| Ki (KATP channels) | 63 nM | Rat skeletal muscle | |

| Kd (KATP channels) | 0.5 µM | Guinea pig ventricular myocytes | [2] |

| IC50 (SUR1) | 4.7 µM and 1300 µM (biphasic) | Recombinant SUR1 |

Table 2: Glibenclamide Dose-Response on Insulin Secretion (in vivo)

| Glibenclamide Dose | % Increase in Mean Insulin (from zero dose) | % Decrease in Mean Blood Glucose (from zero dose) | Reference |

| 2.5 mg/day | 51% | 20% | [3] |

| 5 mg/day | 58% | 22% | [3] |

| 10 mg/day | 44% | 26% | [3] |

| 20 mg/day | 33% | 28% | [3] |

Note: The data in Table 2 suggests that the maximal therapeutic effect of glibenclamide on insulin secretion and glucose lowering is achieved at doses lower than the maximum recommended dose.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of sulfonylureas like this compound.

Pancreatic Islet Perifusion for Insulin Secretion Assay

This protocol is designed to measure insulin secretion from isolated pancreatic islets in response to a secretagogue like this compound.

1. Islet Isolation:

- Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion of the pancreas, followed by purification using a density gradient.

2. Perifusion System Setup:

- A perifusion system is assembled with a perifusion chamber, a peristaltic pump, and a fraction collector. The system is maintained at 37°C.

- Isolated islets (typically 100-200 islets per chamber) are placed in the perifusion chamber.

3. Experimental Procedure:

- Islets are first perifused with a basal glucose solution (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) for a stabilization period (e.g., 60 minutes).

- The perifusion solution is then switched to one containing the desired concentration of this compound in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).

- Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes) into tubes containing an insulin-preserving agent.

- A positive control (e.g., a high concentration of glucose or another known secretagogue) and a negative control (vehicle) are included.

4. Insulin Measurement:

- The insulin concentration in each collected fraction is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

5. Data Analysis:

- Insulin secretion is plotted over time to visualize the secretory profile.

- The area under the curve (AUC) is calculated to quantify the total amount of insulin secreted in response to this compound.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

isolate_islets [label="Isolate Pancreatic Islets"];

setup_perifusion [label="Set up Perifusion System"];

stabilize [label="Stabilize Islets\n(Basal Glucose)"];

stimulate [label="Stimulate with this compound\n(+ Stimulatory Glucose)"];

collect_fractions [label="Collect Perifusate Fractions"];

measure_insulin [label="Measure Insulin\n(ELISA/RIA)"];

analyze_data [label="Analyze Data\n(Secretion Profile, AUC)"];

end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> isolate_islets;

isolate_islets -> setup_perifusion;

setup_perifusion -> stabilize;

stabilize -> stimulate;

stimulate -> collect_fractions;

collect_fractions -> measure_insulin;

measure_insulin -> analyze_data;

analyze_data -> end;

}

Figure 2: Experimental workflow for a pancreatic islet perifusion assay.

Adipocyte Glucose Uptake Assay

This protocol measures the effect of this compound on glucose transport into adipocytes, a key extra-pancreatic tissue.

1. Adipocyte Culture and Differentiation:

- A suitable pre-adipocyte cell line (e.g., 3T3-L1) is cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

2. Glucose Starvation:

- Differentiated adipocytes are washed and incubated in a glucose-free medium for a period (e.g., 2-4 hours) to deplete intracellular glucose.

3. Treatment:

- Cells are then treated with various concentrations of this compound, a vehicle control, and a positive control (e.g., insulin) in a low-glucose buffer for a defined period.

4. Glucose Uptake Measurement:

- A radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, is added to the cells for a short incubation period (e.g., 5-10 minutes).

- The uptake is stopped by washing the cells with ice-cold buffer.

5. Cell Lysis and Scintillation Counting:

- The cells are lysed, and the radioactivity in the cell lysate is measured using a scintillation counter.

6. Data Analysis:

- The amount of radiolabeled glucose taken up by the cells is calculated and normalized to the protein content of the cell lysate.

- The results are expressed as a fold change over the basal (vehicle control) glucose uptake.

Conclusion

This compound exerts its primary pharmacodynamic effect on glucose metabolism by stimulating insulin secretion from pancreatic β-cells through the inhibition of KATP channels. While extra-pancreatic effects may also play a role, the insulinotropic action is predominant. The quantitative data from the related compound glibenclamide provides a valuable framework for understanding the potency and dose-response relationship of this compound. The detailed experimental protocols outlined in this guide offer a basis for the further characterization of this compound and other novel sulfonylurea compounds in drug discovery and development. Further research is warranted to elucidate the specific quantitative pharmacodynamics of this compound and to fully understand its clinical profile.

References

- 1. Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Glipalamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Glipalamide, a second-generation sulfonylurea, and its analogs. As a lesser-studied member of the sulfonylurea class, this guide leverages the extensive research on the closely related and well-characterized compound, Glibenclamide (also known as Glyburide), to infer and establish the SAR principles governing this compound's biological activity. This document details the molecular interactions, key structural features influencing hypoglycemic potency, and the experimental methodologies used to evaluate these compounds. Quantitative data from binding affinity assays and in vivo studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying chemical and biological processes.

Introduction: this compound and the Sulfonylurea Class

This compound is a second-generation sulfonylurea derivative with antihyperglycemic activity.[1] Its chemical structure, 3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide, shares the core sulfonylurea moiety (R−SO₂−NH−CO−NH−R') characteristic of this class of oral hypoglycemic agents.[1][2] While research specifically focused on this compound is limited, its structural similarity to Glibenclamide allows for the application of established SAR principles from the broader sulfonylurea class to understand its mechanism and potential for analog development.

The primary mechanism of action for sulfonylureas involves the inhibition of ATP-sensitive potassium channels (KATP) in pancreatic β-cells.[3] This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin release.[3] The affinity of these compounds for the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel is a critical determinant of their potency.[4]

Core Structure-Activity Relationships of Sulfonylureas

The biological activity of sulfonylureas is dictated by the nature of the substituents at the two ends of the sulfonylurea core. For clarity, the general structure can be represented as P-group —[benzene ring]—SO₂—NH—CO—NH—R-group .

-

The P-group (Acylaminoethyl Group in Glibenclamide):

-

A substituent at the para-position of the benzene ring is crucial for high potency.[5]

-

Second-generation sulfonylureas, like Glibenclamide, feature a bulky aryl carboxamidoalkyl group at this position, which significantly enhances hypoglycemic activity.[5]

-

Modifications to this group, such as altering the linker or the aromatic ring, can modulate the binding affinity and selectivity for the SUR1 receptor.

-

-

The R-group (Terminal Nitrogen Substituent):

-

The size and lipophilicity of the substituent on the terminal nitrogen are critical for activity.[5]

-

Small alkyl groups like methyl and ethyl result in inactive compounds, whereas larger, lipophilic groups such as propyl, cyclohexyl, or bicycloheptenylmethyl are associated with high potency.[5]

-

However, excessively large substituents (containing 12 or more carbons) can lead to a loss of activity.[5]

-

Quantitative Analysis of Glibenclamide Analogs

The following tables summarize the quantitative data on the biological activity of Glibenclamide and its analogs from various studies. This data provides a framework for understanding how specific structural modifications impact the hypoglycemic effect.

Table 1: In Vivo Hypoglycemic Activity of Glibenclamide Analogs in Diabetic Rats

| Compound | Modification from Glibenclamide | Dose (mg/kg) | Blood Glucose Reduction (%) | Reference |

| Glibenclamide | - | 10 | 55.97 ± 3.19 | [6] |

| Analog 5d | Cyclohexyl group replaced with a substituted phenyl group | 10 | 52.49 ± 7.73 | [6] |

| Analog 5e | Cyclohexyl group replaced with a different substituted phenyl group | 10 | 48.18 ± 4.22 | [6] |

Table 2: Binding Affinity of Sulfonylureas for the SUR1 Receptor

| Compound | Receptor Subtype | Reported IC50/Ki | Experimental System | Reference |

| Gliquidone | SUR1 | 0.45 µM (450 nM) | Whole-cell patch clamp in HIT-T15 cells | [7] |

| Glimepiride | SUR1 | 3.0 nM | Macroscopic KATP currents in Xenopus oocytes | [7] |

| Glimepiride | SUR1 | 0.7 - 6.8 nM (Ki) | [3H]-glimepiride binding to β-cell membranes | [7] |

| Glibenclamide | SUR1 | High Affinity (low nM range) | [3H]-glibenclamide binding assays | [2][8] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of Sulfonylureas

The following diagram illustrates the signaling pathway by which sulfonylureas stimulate insulin secretion from pancreatic β-cells.

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

General Workflow for Synthesis and Evaluation of Analogs

The development of novel sulfonylurea analogs typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the development of sulfonylurea analogs.

Experimental Protocols

General Synthesis of Sulfonylureas

A common and safer synthetic route for Glibenclamide and its analogs avoids the use of hazardous isocyanates by employing in situ generated N-carbamates from the activation of amines with chloroformates.[9][10]

Materials:

-

Appropriately substituted sulfonamide

-

Appropriately substituted amine

-

Chloroformate (e.g., ethyl chloroformate)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Carbamate Formation: The amine is dissolved in an anhydrous solvent and cooled in an ice bath. A base, such as triethylamine, is added, followed by the dropwise addition of the chloroformate. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Sulfonylurea Formation: The sulfonamide and another equivalent of base are added to the reaction mixture containing the in situ formed carbamate. The mixture is then heated to reflux until the reaction is complete.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the desired sulfonylurea analog.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells or isolated islets of Langerhans in response to glucose.

Materials:

-

Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

-

Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Insulin ELISA kit

Procedure:

-

Cell/Islet Culture: Cells are seeded in multi-well plates and cultured to appropriate confluency. Isolated islets are cultured in suspension.

-

Pre-incubation: The cells/islets are washed with KRB buffer and then pre-incubated in low-glucose KRB buffer for 1-2 hours to establish a basal level of insulin secretion.

-

Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing either low glucose, high glucose, or high glucose plus the test compound at various concentrations.

-

Incubation: The plates are incubated at 37°C for a defined period (e.g., 1-2 hours).

-

Supernatant Collection: The supernatant from each well is collected to measure the amount of secreted insulin.

-

Insulin Quantification: The concentration of insulin in the supernatant is determined using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Insulin secretion in response to the test compounds is compared to the controls (low and high glucose alone). EC50 values can be calculated from the dose-response curves.

In Vivo Hypoglycemic Activity in a Diabetic Animal Model

This protocol outlines the general procedure for evaluating the blood glucose-lowering effects of this compound analogs in an animal model of type 2 diabetes.

Materials:

-

Diabetic animal model (e.g., streptozotocin (STZ)-induced diabetic rats or mice)

-

Test compounds (this compound analogs) formulated for oral administration

-

Vehicle control (e.g., carboxymethyl cellulose solution)

-

Positive control (e.g., Glibenclamide)

-

Glucometer and test strips

Procedure:

-

Induction of Diabetes: Diabetes is induced in the animals, for example, by intraperitoneal injection of a single low dose of STZ. The development of diabetes is confirmed by measuring fasting blood glucose levels.

-

Animal Grouping: The diabetic animals are randomly divided into several groups: vehicle control, positive control, and treatment groups for each analog at different doses.

-

Drug Administration: The test compounds, positive control, and vehicle are administered orally to the respective groups of animals.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours). Blood glucose levels are measured using a glucometer.

-

Data Analysis: The percentage reduction in blood glucose levels for each treatment group is calculated relative to the vehicle control group. The time-course of the hypoglycemic effect is plotted, and the overall efficacy of the analogs is compared.

Conclusion

The structure-activity relationship of this compound and its analogs is governed by the principles established for the broader class of sulfonylurea drugs. Potent hypoglycemic activity is dependent on specific structural features, namely a substituted benzene ring at one end of the sulfonylurea core and a lipophilic group of appropriate size at the terminal nitrogen. The quantitative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of novel this compound analogs with potentially improved therapeutic profiles. Future research focusing on the systematic synthesis and testing of a series of this compound derivatives will be crucial for elucidating a more detailed and specific SAR for this particular sulfonylurea.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfamylurea hypoglycemic agents. 6. High-potency derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Glibenclamide

An in-depth search has revealed a scarcity of specific information regarding a compound named "Glipalamide." However, the search results consistently point towards a well-known and structurally similar sulfonylurea, Glibenclamide (also known as Glyburide). It is highly probable that "this compound" is a typographical error or a less common synonym for Glibenclamide. Therefore, this technical guide will focus on the synthesis and chemical characterization of Glibenclamide, a cornerstone in the management of type 2 diabetes mellitus.

This whitepaper provides a comprehensive overview of the synthesis, chemical properties, and analytical characterization of Glibenclamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

Glibenclamide is a second-generation sulfonylurea with potent antihyperglycemic activity.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide[2] |

| Molecular Formula | C₂₃H₂₈ClN₃O₅S |

| Molecular Weight | 494.0 g/mol |

| CAS Number | 10238-21-8 |

| Appearance | Crystalline solid |

| Melting Point | 169-170 °C |

| Solubility | Practically insoluble in water, soluble in organic solvents like DMSO.[3] |

| pKa | 5.3 |

Synthesis of Glibenclamide

The synthesis of Glibenclamide is a multi-step process that typically involves the formation of a key sulfonamide intermediate followed by reaction with an isocyanate. An isocyanate-free synthetic route has also been developed for improved safety.[4]

A common synthetic pathway starts from 2-phenylethylamine and 5-chloro-2-methoxybenzoic acid.

Caption: A simplified workflow for the synthesis of Glibenclamide.

A representative laboratory-scale synthesis protocol is outlined below.

Step 1: Synthesis of N-(2-phenylethyl)-5-chloro-2-methoxybenzamide

-

Dissolve 2-phenylethylamine in a suitable solvent (e.g., dichloromethane) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add 5-chloro-2-methoxybenzoyl chloride to the cooled solution with constant stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Wash the reaction mixture with dilute acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amide product.

Step 2: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzene-1-sulfonyl chloride

-

Carefully add the amide product from Step 1 to an excess of chlorosulfonic acid at low temperature (0-5 °C).

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

-

Dissolve the sulfonyl chloride from Step 2 in a suitable solvent (e.g., acetone).

-

Bubble ammonia gas through the solution or add aqueous ammonia with vigorous stirring.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure, and triturate the residue with water to obtain the solid sulfonamide.

-

Filter, wash with water, and dry the product.

Step 4: Synthesis of Glibenclamide

-

Suspend the sulfonamide from Step 3 in an appropriate solvent (e.g., acetone).

-

Add cyclohexyl isocyanate and a catalytic amount of a base (e.g., triethylamine).

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and add water to precipitate the crude Glibenclamide.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Glibenclamide.

Chemical Characterization

The identity and purity of synthesized Glibenclamide are confirmed using various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the benzamide and phenylsulfonyl groups, the cyclohexyl protons, and the ethyl linker protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the cyclohexyl carbons, and the aliphatic carbons of the ethyl chain. |

| Mass Spectrometry | A molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of Glibenclamide. Fragmentation patterns can further confirm the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide and urea), and S=O stretching (sulfonamide). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak at a specific retention time, indicating the purity of the compound. A stability-indicating HPLC method can be developed to separate it from degradation products.[2] |

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer, and degas it.

-

Standard Solution Preparation: Accurately weigh a known amount of Glibenclamide reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution.

-

Sample Preparation: Dissolve the synthesized Glibenclamide in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at around 230 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the purity of the synthesized Glibenclamide by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Mechanism of Action

Glibenclamide exerts its hypoglycemic effect primarily by stimulating insulin release from the pancreatic β-cells.[5] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[6]

References

- 1. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]

- 6. Glibenclamide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary Biological Activity Screening of Sulfonylurea-Class Compounds: A Case Study Based on Glipalamide Analogs

Disclaimer: Publicly available data on the specific preliminary biological activity of Glipalamide is scarce. PubChem identifies this compound as a second-generation sulfonamide derivative with antihyperglycemic activity.[1] Given this classification, this guide utilizes the extensive research conducted on Glibenclamide (Glyburide), a structurally and functionally related second-generation sulfonylurea, as a representative model to outline the expected biological activities, screening methodologies, and relevant signaling pathways. This document serves as a technical framework for researchers, scientists, and drug development professionals engaged in the evaluation of similar molecules.

Introduction to Sulfonylureas and Mechanism of Action

Second-generation sulfonylureas are a class of oral antidiabetic agents used in the management of type 2 diabetes mellitus.[2] Their primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[3] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[2] This binding inhibits the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium stimulates the exocytosis of insulin-containing granules.[2][3] Functioning β-cells are a prerequisite for this mechanism to be effective.[3]

Beyond this primary pancreatic effect, sulfonylureas like Glibenclamide are known to have extrapancreatic actions, including effects on the liver, skeletal muscle, and heart muscle.[4][5]

Core Biological Activity Screening

The preliminary screening of a compound like this compound would focus on its primary antihyperglycemic activity and potential secondary effects, including genotoxicity and cellular signaling modulation.

A critical first step in evaluating an oral drug candidate is understanding its dissolution properties, which heavily influence bioavailability. Glibenclamide, being a Biopharmaceutical Classification System (BCS) Class 2 drug (low solubility, high permeability), requires rigorous in vitro evaluation.[6]

Table 1: Summary of In Vitro Dissolution Data for Glibenclamide Tablets

| Time (minutes) | Dissolution Percentage Range (%) in SIF pH 6.8 |

|---|---|

| 15 | 52.79 - 59.78 |

| 30 | 59.78 - 64.54 |

| 60 | 79.64 - 85.13 |

| 90 | 98.33 - 99.92 |

Data synthesized from a study on 5-mg Glibenclamide tablets in simulated intestinal fluid.[6]

To ensure the safety profile of a new drug candidate, genotoxicity screening is essential. Studies on Glibenclamide have evaluated its potential to cause genetic damage.

Table 2: Genotoxicity Profile of Glibenclamide

| Assay | Cell Type | Concentration Range Tested | Outcome |

|---|---|---|---|

| In Vitro Mammalian Cell Micronucleus Test | Human Lymphocytes | 0.6 µM - 480 µM | No significant increase in micronuclei frequency.[7] |

| In Vivo Homozygotization Assay | Eukaryotic Cells | 1 µM, 10 µM, 100 µM | Lacked recombinogenic activity (Homozygotization indices < 2.0).[7] |

Note: At 480 µM, Glibenclamide did alter cell-proliferation kinetics.[7]

Signaling Pathways and Molecular Mechanisms

The biological activity of sulfonylureas is mediated through distinct signaling cascades. Visualizing these pathways is crucial for understanding the drug's mechanism of action.

The canonical pathway for sulfonylurea-induced insulin secretion involves the direct modulation of ion channels in pancreatic β-cells.

Caption: Sulfonylurea binding to SUR1 inhibits K-ATP channels, causing depolarization and insulin release.

Prolonged exposure to Glibenclamide has been shown to activate protein translation in pancreatic β-cells through several calcium-dependent signaling pathways, including mTOR, PKA, and MEK.[8]

Caption: Calcium influx activates mTOR, PKA, and MEK, modulating translation factors for synthesis.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of drug screening. Below are methodologies adapted from studies on Glibenclamide.

-

Objective: To determine the rate and extent of drug release from a solid dosage form.

-

Apparatus: USP Type II (Paddle) Dissolution Apparatus.

-

Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes. The medium should be deaerated prior to use.[6]

-

SIF Preparation: Dissolve 27.22 g of monobasic potassium phosphate (KH2PO4) in 250 mL of water, dilute to 1000 mL, and adjust pH to 6.8 with 0.2 N NaOH.[6]

-

-

Procedure:

-

Maintain the dissolution medium temperature at 37 ± 0.5 °C.

-

Set the paddle rotation speed to 50 rpm.[9]

-

Place one tablet into each dissolution vessel.

-

Withdraw a 5 mL aliquot of the medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).[6][9]

-

Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

-

Filter the collected samples through a 0.45-µm membrane filter.

-

Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (e.g., at 301 nm for Glibenclamide) or HPLC.[9]

-

Calculate the cumulative percentage of the drug released at each time point.

-

-

Objective: To detect clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) effects of a test compound.[7]

-

Cell Culture: Use human peripheral blood lymphocytes, stimulated to divide with a mitogen like phytohemagglutinin (PHA).

-

Test Substance Preparation: Dissolve the test compound (e.g., Glibenclamide) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations in the cell culture medium.[7]

-

Procedure:

-

Culture the lymphocytes for approximately 44 hours.

-

Add the test compound at various concentrations (e.g., 0.6 µM to 480 µM) to the cultures. Include a solvent control (e.g., 1% DMSO) and a positive control (e.g., Mitomycin-C).[7]

-

Simultaneously, add Cytochalasin-B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Incubate for an additional 24-28 hours.

-

Harvest the cells, treat with a hypotonic solution, and fix them.

-

Drop the cell suspension onto clean microscope slides and air dry.

-

Stain the slides with a DNA-specific stain (e.g., Giemsa).

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

-

Calculate the frequency of micronucleated cells for each treatment group and compare it to the solvent control using appropriate statistical analysis.

-

Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

-

Conclusion and Future Directions

The preliminary biological screening of this compound, a novel sulfonylurea derivative, would logically follow the established framework for related compounds like Glibenclamide. The initial focus should be on confirming its primary mechanism of action on pancreatic K-ATP channels and quantifying its insulin secretagogue activity. Comprehensive safety profiling, including genotoxicity and cytotoxicity assays, is paramount. Further investigation into downstream signaling pathways, such as the mTOR/PKA/MEK axes, could reveal additional mechanisms and potential for functional heterogeneity in target cell populations.[8] This structured approach, combining biopharmaceutical, toxicological, and mechanistic studies, will provide the robust data package necessary for advancing a promising new chemical entity through the drug development pipeline.

References

- 1. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glibenclamide - Wikipedia [en.wikipedia.org]

- 3. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]

- 4. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glibenclamide: an old drug with a novel mechanism of action? | Semantic Scholar [semanticscholar.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Assessment of In Vivo and In Vitro Genotoxicity of Glibenclamide in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

In Silico Modeling of Glipalamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Glipalamide to its primary target, the ATP-sensitive potassium (KATP) channel. Specifically, it focuses on the interaction with the sulfonylurea receptor 1 (SUR1) subunit, a key component in the regulation of insulin secretion. This document outlines the theoretical background, experimental protocols for in silico modeling, and a summary of relevant quantitative data.

Introduction: The KATP Channel and this compound's Mechanism of Action

The ATP-sensitive potassium (KATP) channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2] In pancreatic β-cells, these channels play a crucial role in coupling glucose metabolism to insulin secretion.[2][3][4] An increase in the intracellular ATP/ADP ratio following glucose metabolism leads to the closure of KATP channels, resulting in membrane depolarization, the opening of voltage-gated calcium channels, and subsequent exocytosis of insulin.[3][4][5]

This compound, a second-generation sulfonylurea, exerts its hypoglycemic effect by directly binding to the SUR1 subunit of the KATP channel and inhibiting its activity.[6][7] This inhibition mimics the effect of high ATP levels, leading to insulin secretion.[6][8] The binding site for sulfonylureas like this compound (and the structurally similar, extensively studied Glibenclamide) is located within the transmembrane domains (TMDs) of the SUR1 subunit.[3][4]

In silico modeling techniques are indispensable for elucidating the molecular details of this interaction, aiding in the rational design of novel therapeutics with improved affinity and specificity. These computational methods allow for the visualization of binding poses, prediction of binding affinities, and analysis of the dynamic nature of the drug-receptor complex.

This compound Signaling Pathway

The binding of this compound to the SUR1 subunit of the KATP channel initiates a cascade of events culminating in insulin release. The signaling pathway is depicted below.

Prolonged exposure to sulfonylureas can also activate downstream signaling pathways that influence protein translation and insulin synthesis, involving mTOR, PKA, and MEK.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Gliclazide? [synapse.patsnap.com]

- 9. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Extra-Pancreatic Effects of Glipizide on Insulin Sensitivity: A Technical Guide

Disclaimer: The user's original query mentioned "Glipalamide," which is not a recognized pharmaceutical agent. This document assumes the user intended to inquire about "Glipizide," a well-established second-generation sulfonylurea used in the management of type 2 diabetes mellitus.

Executive Summary

Glipizide, a second-generation sulfonylurea, is primarily known for its insulinotropic action on pancreatic β-cells. However, a significant body of evidence demonstrates that Glipizide also exerts considerable extra-pancreatic effects that contribute to its overall hypoglycemic efficacy by enhancing insulin sensitivity in peripheral tissues. This technical guide synthesizes the current understanding of these effects, focusing on the molecular mechanisms, quantitative outcomes from key studies, and the experimental protocols used to elucidate these actions. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction

While the principal mechanism of action of Glipizide involves the stimulation of insulin secretion from the pancreas, its therapeutic efficacy is also attributed to its influence on peripheral insulin target tissues, namely the liver, skeletal muscle, and adipose tissue.[1] These extra-pancreatic effects involve an increase in insulin receptor number and post-receptor signaling events that lead to improved glucose uptake and utilization, as well as suppression of hepatic glucose production.[2][3] This guide provides a detailed examination of these mechanisms, supported by quantitative data and experimental methodologies.

Effects on Peripheral Glucose Uptake and Insulin Receptor Signaling

Glipizide has been shown to potentiate insulin-mediated glucose disposal in peripheral tissues. This is achieved through a multi-faceted mechanism that includes an increase in the number of insulin receptors and modulation of post-receptor signaling pathways.

Increased Insulin Receptor Number

Studies in animal models have demonstrated that Glipizide treatment is associated with an increase in the number of plasma membrane insulin receptors in peripheral tissues.[2] This increase in receptor density enhances the sensitivity of these tissues to circulating insulin, thereby promoting glucose uptake.

Post-Receptor Signaling Events

Beyond increasing receptor numbers, Glipizide influences downstream signaling cascades. While the precise molecular interactions are still under investigation, evidence suggests that sulfonylureas can promote the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, a critical step for glucose uptake.[4] One study on type 2 diabetic patients demonstrated that Glipizide treatment resulted in a significant increase in the immunoreactive abundance of GLUT4 protein in skeletal muscle.[5]

Another potential, though less direct, area of influence is the PI3K/Akt signaling pathway. Research in the context of renal interstitial fibrosis has shown that Glipizide can inhibit the Akt signaling pathway.[6] The relevance of this finding to insulin signaling in metabolic tissues requires further investigation, as the PI3K/Akt pathway is central to insulin's metabolic effects.

Quantitative Data on Peripheral Insulin Sensitivity

The following tables summarize quantitative data from key studies investigating the effects of Glipizide on peripheral insulin sensitivity.

Table 1: Effect of Glipizide on Insulin-Mediated Peripheral Glucose Disposal (Animal Study)

| Parameter | Pre-Glipizide (Control) | Post-Glipizide (10 mg/day for 10-20 days) | % Change | p-value | Reference |

| Insulin Infusion Rate | |||||

| 0.5 mU/kg/min | 1.1 mg/kg/min | 2.2 mg/kg/min | +100% | <0.05 | [7] |

| 1.0 mU/kg/min | 2.6 mg/kg/min | 6.5 mg/kg/min | +150% | <0.05 | [7] |

| Study conducted in normal dogs using the euglycemic clamp technique. |

Table 2: Effect of Glipizide on Insulin-Mediated Peripheral Glucose Disposal (Human Study)

| Parameter | Placebo | Glipizide (8 weeks) | % Change | p-value | Reference |

| Insulin-Mediated Glucose Disposal | 2.5 mg/kg/min | 4.2 mg/kg/min | +68% | <0.01 | [8] |

| Study conducted in Type 2 diabetic patients using a hyperglycemic (11 mmol/l) clamp. |

Effects on Hepatic Glucose Metabolism

Glipizide also plays a crucial role in regulating hepatic glucose output, primarily by inhibiting glycogenolysis and gluconeogenesis.

Inhibition of Hepatic Glucose Production

Studies have shown that Glipizide can suppress hepatic glucose production, contributing to the reduction of fasting and postprandial hyperglycemia.[5][7] In isolated rat hepatocytes, Glipizide was found to inhibit the conversion of pyruvate and lactate to glucose, indicating a direct inhibitory effect on gluconeogenesis.[8] This effect is thought to be mediated, at least in part, by an increase in the concentration of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 and an inhibitor of fructose-1,6-bisphosphatase.[8]

Quantitative Data on Hepatic Glucose Metabolism

Table 3: Effect of Glipizide on Hepatic Glucose Production (HGP)

| Condition | Pre-Glipizide | Post-Glipizide (6 weeks) | % Change in Suppression | p-value | Reference |

| Glucose-induced HGP Suppression | 1.44 mg/kg/min | 0.96 mg/kg/min | +33.3% | <0.02 | [5] |

| Study in type 2 diabetic patients during a hyperglycemic clamp. |

Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp

The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo.

-

Objective: To measure the amount of glucose required to maintain euglycemia under conditions of steady-state hyperinsulinemia.

-

Procedure:

-

An intravenous (IV) line is established for the infusion of insulin and glucose.

-

A second IV line is placed in the contralateral hand or arm, which is heated to "arterialize" the venous blood for sampling.

-

A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic state.

-

Blood glucose is monitored every 5-10 minutes.

-

A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a predetermined euglycemic level (typically 90-100 mg/dL).

-

The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, once a steady state is achieved, is a measure of insulin sensitivity.

-

Measurement of Hepatic Glucose Production

-

Objective: To quantify the rate of endogenous glucose release from the liver.

-

Procedure:

-

This is often performed in conjunction with the euglycemic clamp.

-

A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H₂]glucose) is administered to achieve a steady state.

-

The rate of appearance (Ra) of glucose is calculated from the tracer infusion rate and the plasma tracer enrichment.

-

During the euglycemic clamp, the suppression of endogenous glucose production by insulin is calculated by subtracting the GIR from the total glucose Ra.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Glipizide's extra-pancreatic actions on insulin sensitivity.

Caption: Workflow of the euglycemic-hyperinsulinemic clamp technique.

Conclusion

References

- 1. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of action of the second-generation sulfonylurea glipizide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glipizide and hepatic glycogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonylureas stimulate glucose uptake through GLUT4 transporter translocation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of glipizide on glucose metabolism and muscle content of the insulin-regulatable glucose transporter (GLUT 4) and glycogen synthase activity during hyperglycaemia in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glipizide blocks renal interstitial fibrosis by inhibiting AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. Effect of glipizide on hepatic fructose 2,6-bisphosphate concentration and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Apparent Stagnation of Glipalamide (SPC-703): A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glipalamide, also known as SPC-703, is a second-generation sulfonylurea derivative investigated for its hypoglycemic properties. Emerging in the early 1980s, initial studies demonstrated its potential as an antidiabetic agent through a proposed mechanism involving the enhancement of insulin binding to its receptors. Despite promising early in vitro and in vivo data, the development of this compound appears to have been discontinued, with a notable absence of this compound in later-stage clinical trials and contemporary research. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and available experimental data for this compound, while also highlighting the significant gaps in the publicly available information regarding its synthesis and clinical development.

Introduction

This compound (CAS # 37598-94-0) is a sulfonylurea-containing compound with the chemical name 4,5-Dihydro-5-methyl-N-((4-methylphenyl)sulfonyl)-1H-pyrazole-1-carboxamide[1]. As a second-generation sulfonylurea, it belongs to a class of drugs known for their insulin secretagogue effects, primarily used in the management of type 2 diabetes mellitus. The initial research on this compound, conducted in the 1980s, suggested a potential extrapancreatic mechanism of action, distinguishing it from some of its contemporaries. This review aims to consolidate the fragmented early research on this compound, presenting its known biochemical properties, experimental data, and a plausible synthesis pathway based on general methods for this compound class.

Discovery and Development History

The discovery of this compound can be traced back to early research on sulfonylurea derivatives. The primary body of research on this compound, designated as SPC-703, was published in the 1980s by a group of researchers including Skowroński, Madrala, and Angielski. Their work focused on the effects of this novel sulfonylurea on insulin binding and glucose metabolism in rat adipocytes.

There is a significant lack of publicly available information regarding the development of this compound beyond these initial preclinical studies. No evidence of its progression into late-stage clinical trials or regulatory submission has been found. The reasons for the apparent discontinuation of its development are not documented in the available literature.

Timeline

-

1980: A study on the biotransformation of SPC-703 in humans and rats is published, identifying a carboxy and a hydroxy metabolite.

-

1984: A key paper is published detailing the effects of SPC-703 on insulin binding by isolated rat adipocytes.

-

1988: A follow-up study is published investigating the sulfonylurea-induced increase in insulin binding and glucose metabolism.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 37598-94-0 | [1] |

| Chemical Formula | C12H15N3O3S | [1] |

| IUPAC Name | 4,5-Dihydro-5-methyl-N-((4-methylphenyl)sulfonyl)-1H-pyrazole-1-carboxamide | [1] |

| Molecular Weight | 281.33 g/mol | [1] |

| Synonyms | SPC-703, Glipolamide | [2] |

Proposed Synthesis

A detailed, specific synthesis protocol for this compound is not available in the reviewed literature. However, based on the general synthesis of N-acyl-5-methyl-2-pyrazoline-1-carboxamides and other sulfonylurea derivatives, a plausible synthetic route can be proposed. The core structure consists of a 5-methyl-2-pyrazoline ring N-acylated with a sulfonylurea moiety.

A likely approach involves the reaction of a 5-methyl-2-pyrazoline-1-carboxamide intermediate with p-toluenesulfonyl chloride. The pyrazoline intermediate itself can be synthesized from the condensation of an appropriate α,β-unsaturated ketone with semicarbazide.

Caption: Proposed two-step synthesis of this compound.

Mechanism of Action

This compound is a second-generation sulfonylurea. The primary mechanism of action for this class of drugs is the stimulation of insulin release from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels. However, the early research on this compound emphasized an extrapancreatic mechanism.

The studies by Skowroński et al. suggest that this compound increases the affinity of insulin receptors for insulin, thereby enhancing insulin's effect on peripheral tissues like adipocytes. This leads to increased glucose uptake and metabolism.

Caption: Dual mechanism of action of this compound.

Experimental Data

The available quantitative data for this compound is limited to the early preclinical studies.

In Vivo Studies in Rats

| Parameter | Treatment Group | Control Group | % Change | Reference |

| Specific Insulin Binding by Adipocytes | 300 mg/kg/day SPC-703 for 10 days | Vehicle | +48% | |

| Blood Glucose Level | 300 mg/kg/day SPC-703 for 10 days | Vehicle | Significant Fall |

In Vitro Studies with Isolated Rat Adipocytes

| Condition | Effect on Insulin Binding | Effect on Glucose Metabolism | Reference |

| 1 mM SPC-703 (acute exposure) | No effect | No effect |

Experimental Protocols

The following experimental protocols are summarized from the methodologies described in the publications by Skowroński, Madrala, and Angielski.

In Vivo Animal Studies

-

Animals: Male Wistar rats.

-

Treatment: Daily administration of 300 mg/kg body weight of SPC-703 or tolbutamide for 10 days. A control group received the vehicle.

-

Sample Collection: Blood samples were collected for glucose and insulin level determination. Epididymal fat pads were excised for the isolation of adipocytes.

Isolation of Adipocytes

-

Epididymal fat pads were minced and digested with collagenase in Krebs-Ringer bicarbonate buffer containing albumin.

-

The isolated adipocytes were filtered and washed with the buffer.

Insulin Binding Assay

-

Isolated adipocytes were incubated with [125I]-labeled insulin in the presence or absence of unlabeled insulin.

-

The cells were then separated from the medium by centrifugation through silicone oil.

-

The radioactivity associated with the cell pellet was measured to determine the amount of bound insulin.

-

Scatchard plot analysis was used to determine the receptor affinity and number.

Glucose Metabolism Assay

-

Isolated adipocytes were incubated with [U-14C]glucose in the presence or absence of insulin.

-

The production of 14CO2 was measured to assess glucose oxidation.

-

The incorporation of 14C into cellular lipids was measured to assess glucose conversion to lipids.

Caption: Experimental workflow for this compound studies.

Biotransformation

A 1980 study investigated the metabolism of SPC-703 in both humans and rats. Over 60% of the administered dose was excreted in the urine, with approximately one-third being the unchanged parent compound. Two primary metabolites were identified:

-

Metabolite M1: A carboxy derivative of SPC-703.

-

Metabolite M2: A hydroxy derivative of SPC-703.

The exact positions of carboxylation and hydroxylation were not specified in the available abstract.

Conclusion

This compound (SPC-703) represents an early exploration into second-generation sulfonylureas with a potentially unique, extrapancreatic mechanism of action focused on enhancing insulin receptor affinity. The initial preclinical data from the 1980s demonstrated its efficacy in increasing insulin binding and promoting glucose metabolism in animal models. However, the development of this compound appears to have been halted, as there is no further information in the public domain regarding its clinical evaluation or reasons for its discontinuation. The lack of a detailed synthesis protocol and further developmental data limits a complete understanding of this compound's history. This technical guide serves as a consolidation of the available historical data, providing a foundation for any future research that may revisit this or structurally similar compounds.

References

Physicochemical Properties of Glipalamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for the specific physicochemical properties of Glipalamide. Much of the available data pertains to the structurally similar and more extensively studied second-generation sulfonylurea, Glibenclamide. This guide provides computed data for this compound where available and presents experimental data for Glibenclamide as a comparative reference, clearly distinguishing between the two compounds. The general mechanism of action for sulfonylureas is described, with Glibenclamide's signaling pathway used as a representative model.

Introduction

This compound is a second-generation sulfonylurea derivative with antihyperglycemic activity.[1][2] Like other drugs in this class, it is designed to manage blood sugar levels in patients with type 2 diabetes.[2] A thorough understanding of its physicochemical properties is fundamental for drug development, formulation, and comprehending its pharmacokinetic and pharmacodynamic behavior. This technical guide synthesizes the available information on the core physicochemical properties of this compound, alongside comparative data for Glibenclamide, and details relevant experimental methodologies.

Core Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and computed properties of this compound and compares them with the established experimental values for Glibenclamide.

Chemical Structure and Identification

This compound:

-

IUPAC Name: 4,5-Dihydro-5-methyl-N-((4-methylphenyl)sulfonyl)-1H-pyrazole-1-carboxamide[2]

-

CAS Number: 37598-94-0[1]

-

Synonyms: Glipolamide, SPC-703[1]

Glibenclamide (for comparison):

-

IUPAC Name: 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[3]

-

CAS Number: 10238-21-8[4]

-

Chemical Formula: C₂₃H₂₈ClN₃O₅S[4]

-

Molecular Weight: 494.00 g/mol [4]

-

Synonyms: Glyburide[4]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound (computed) and Glibenclamide (experimental).

Table 1: Physicochemical Properties of this compound (Computed)

| Property | Value | Source |

| Molecular Weight | 281.33 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Polar Surface Area | 87.2 Ų | PubChem[1][5] |

Table 2: Physicochemical Properties of Glibenclamide (Experimental)

| Property | Value | Source |

| Melting Point | 169-170 °C | Wikipedia[4] |

| Water Solubility | Poorly water-soluble | PubMed[6] |

| Solubility in Organic Solvents | Soluble in DMSO and NMP | Molecules[7] |

| pKa | 5.3 | Request PDF[8] |

| LogP | 4.8 | PubChem[3] |

Experimental Protocols

Determination of Melting Point

Methodology: Differential Scanning Calorimetry (DSC)

A common method for determining the melting point of a crystalline solid is Differential Scanning Calorimetry (DSC).

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

-

Procedure (General):

-

A small, accurately weighed sample of the substance is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The temperature is increased at a constant rate.

-

The heat flow to the sample and reference is monitored. The melting point is determined from the onset temperature of the melting endotherm.

-

Determination of Solubility

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

-

Procedure (General):

-

An excess amount of the compound is added to a flask containing the solvent of interest (e.g., water, ethanol, DMSO).

-

The flask is sealed and agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Determination of pKa

Methodology: Potentiometric Titration

Potentiometric titration is a widely used method for determining the pKa of ionizable compounds.

-

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standard acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

-

Procedure (General):

-

A known concentration of the compound is dissolved in a mixture of water and a co-solvent (if necessary for solubility).

-

The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally.

-

The pH is recorded after each addition of the titrant.

-

The pKa is calculated from the resulting titration curve.

-

Determination of logP

Methodology: Shake-Flask Method (Octanol-Water Partitioning)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured to determine the partition coefficient.

-

Procedure (General):

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed vigorously in a separatory funnel for a set period to allow for partitioning.

-

The mixture is then allowed to separate completely.

-

The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Mechanism of Action and Signaling Pathway

As a sulfonylurea, this compound is expected to share a similar mechanism of action with other drugs in its class, such as Glibenclamide.

General Mechanism of Action of Sulfonylureas